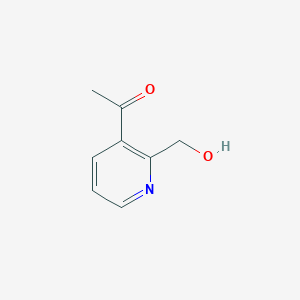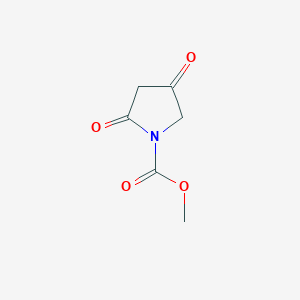
Methyl 2,4-dioxopyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,4-dioxopyrrolidine-1-carboxylate, also known as MDP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDP belongs to the family of pyrrolidine-2,4-diones and is synthesized through a simple and efficient method.
Wirkmechanismus
The mechanism of action of Methyl 2,4-dioxopyrrolidine-1-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Methyl 2,4-dioxopyrrolidine-1-carboxylate has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Methyl 2,4-dioxopyrrolidine-1-carboxylate has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. In addition, Methyl 2,4-dioxopyrrolidine-1-carboxylate has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2,4-dioxopyrrolidine-1-carboxylate has several advantages for lab experiments, including its high yield and purity, easy synthesis method, and potential applications in various fields. However, there are also some limitations to its use, including its relatively high cost compared to other compounds and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of Methyl 2,4-dioxopyrrolidine-1-carboxylate, including the development of novel drug delivery systems using Methyl 2,4-dioxopyrrolidine-1-carboxylate as a building block, the investigation of its potential use as a plant growth regulator and insecticide, and the synthesis of novel materials with unique properties using Methyl 2,4-dioxopyrrolidine-1-carboxylate as a precursor. Further studies are also needed to fully understand the mechanism of action of Methyl 2,4-dioxopyrrolidine-1-carboxylate and its potential side effects in vivo.
Conclusion:
In conclusion, Methyl 2,4-dioxopyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method is relatively easy to perform, and Methyl 2,4-dioxopyrrolidine-1-carboxylate exhibits various biochemical and physiological effects. Future studies are needed to fully understand the mechanism of action of Methyl 2,4-dioxopyrrolidine-1-carboxylate and its potential applications in medicine, agriculture, and materials science.
Synthesemethoden
Methyl 2,4-dioxopyrrolidine-1-carboxylate can be synthesized through a simple and efficient method that involves the reaction between 2,4-pyrrolidinedione and methyl chloroformate in the presence of a base such as triethylamine. This reaction leads to the formation of Methyl 2,4-dioxopyrrolidine-1-carboxylate as a white crystalline solid with a high yield and purity. The synthesis method is relatively easy to perform and does not require any complex equipment or procedures.
Wissenschaftliche Forschungsanwendungen
Methyl 2,4-dioxopyrrolidine-1-carboxylate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, Methyl 2,4-dioxopyrrolidine-1-carboxylate has been shown to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In agriculture, Methyl 2,4-dioxopyrrolidine-1-carboxylate has been used as a plant growth regulator and insecticide. In materials science, Methyl 2,4-dioxopyrrolidine-1-carboxylate has been studied for its potential use as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
182352-62-1 |
|---|---|
Produktname |
Methyl 2,4-dioxopyrrolidine-1-carboxylate |
Molekularformel |
C6H7NO4 |
Molekulargewicht |
157.12 g/mol |
IUPAC-Name |
methyl 2,4-dioxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C6H7NO4/c1-11-6(10)7-3-4(8)2-5(7)9/h2-3H2,1H3 |
InChI-Schlüssel |
JIGWBFMRIBGSTJ-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CC(=O)CC1=O |
Kanonische SMILES |
COC(=O)N1CC(=O)CC1=O |
Synonyme |
1-Pyrrolidinecarboxylicacid,2,4-dioxo-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



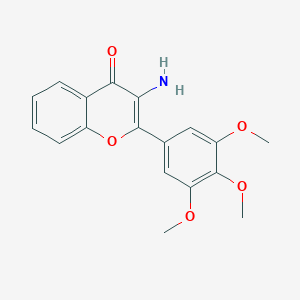
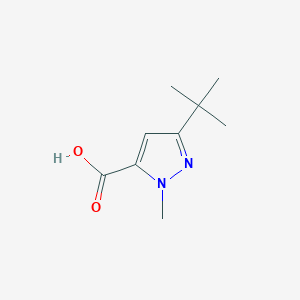
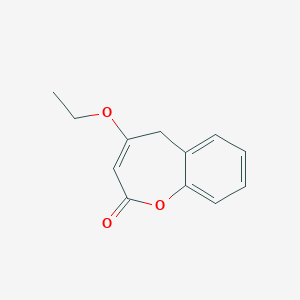
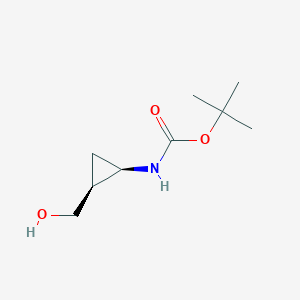
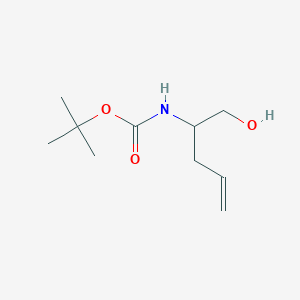
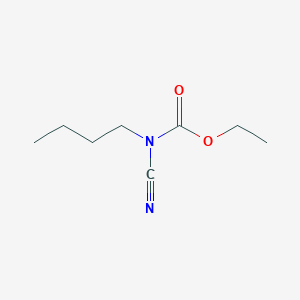
![9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene](/img/structure/B63772.png)
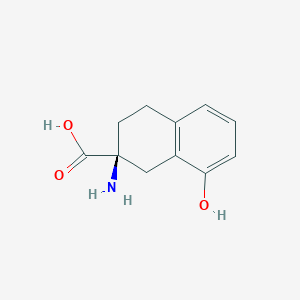

![Imidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B63782.png)
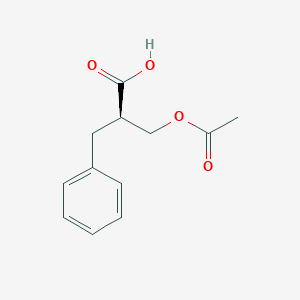
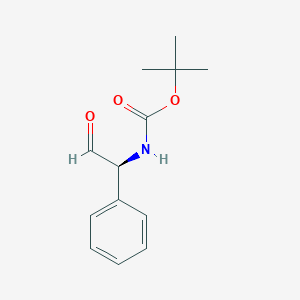
![Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B63785.png)
